1,6-Bis(trimethoxysilyl)hexane
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of bis(trimethoxysilyl)arenes as organosilica precursors for the preparation of porous silica monoliths . These precursors are typically synthesized from corresponding diarylbromides. The process includes hydrolysis and condensation reactions, which are fundamental to the formation of the silica network.
Molecular Structure Analysis
The molecular structure of compounds similar to 1,6-Bis(trimethoxysilyl)hexane can be quite complex. For instance, the reaction of 1,6-bis(trimethylsilyl)hexa-1,3,5-triyne with ruthenium clusters leads to the formation of compounds with butterfly and binuclear structures containing pendant ethynyl ligands . These structures are characterized by their potential for further reactivity due to the presence of these ligands.
Chemical Reactions Analysis
The reactivity of compounds with trimethylsilyl groups, such as 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes, has been studied with various reagents like triethylborane, triallylborane, and 1-boraadamantane . These reactions can lead to the formation of products with unique structures, such as 4-methylene-3-borahomoadamantane and 6,8-diborabicyclo[2.2.2]oct-2-ene derivatives. The reactions are monitored using NMR spectroscopy, and some products have been characterized by X-ray structure analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing bis(trimethoxysilyl) groups are often related to their potential to form porous materials with specific characteristics. For example, the bis(trimethoxysilyl)arenes are used to create macro-/mesoporous silica monoliths with well-defined porosity, characterized by nitrogen sorption measurements, mercury intrusion, and scanning electron microscopy . The liquid crystalline properties of related compounds, such as 1,6-bis[2,5-bis(4-alkoxyphenoxycarbonyl)phenoxy]hexanes, have been studied, revealing that the length of the terminal alkoxy groups affects the formation of nematic or smectic phases .
Scientific Research Applications
Gelation and Porosity of Hexylene-Bridged Polysilsesquioxanes
1,6-Hexylene-bridged polysilsesquioxanes, derived from 1,6-bis(trialkoxysilyl)hexanes like 1,6-bis(trimethoxysilyl)hexane, are used to create hybrid organic–inorganic materials. These materials form gels through sol-gel polymerization, leading to xerogels that can be either porous or non-porous, depending on the reaction conditions. This property is explored to understand the effects of various sol-gel reaction parameters, such as concentration, pH, and solvent, on the porosity of the xerogels (Loy et al., 2013).
Clay-Organosiloxane Hybrids
1,6-Bis(trimethoxysilyl)hexane is used to create networks of clay platelets cross-linked by organosiloxanes. This process results in gel networks that extend through the entire volume of the initial aqueous dispersion, producing hybrid powders and monolithic clay hybrids that maintain the properties of the starting clay, such as swelling and ion-exchange properties (Bourlinos et al., 2004).
Hybrid Silica Aerogel Membranes for CO2 Capture
Bis(trimethoxysilyl)hexane (BTMSH) is combined with tetraethyl orthosilicate (TEOS) to form hybrid silica aerogel membranes. These membranes are used for CO2 absorption, showing promise for large-scale post-combustion processing in power plants. The BTMSH/TEOS molar ratio significantly affects the CO2 absorption flux of these membranes (Lin & Kuo, 2016).
Tailoring Elastic Properties of Silica Aerogels
1,6-Bis(trimethoxysilyl)hexane is utilized in the formation of styrene cross-linked silica aerogels. By incorporating this compound into the silica structure, it's possible to improve the elastic behavior of these aerogels. These aerogels demonstrate significant elasticity and can recover nearly 100% of their length after compression (Nguyen et al., 2009).
Low-Voltage Thin-Film Transistors
Crosslinked HfOx/1,6-bis(trimethoxysilyl)hexane blend dielectric films are used in the fabrication of high-performance pentacene thin-film transistors. These transistors, which operate at low voltages, demonstrate the potential of 1,6-bis(trimethoxysilyl)hexane in enhancing electronic device performance (Oh et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trimethoxy(6-trimethoxysilylhexyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O6Si2/c1-13-19(14-2,15-3)11-9-7-8-10-12-20(16-4,17-5)18-6/h7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKCWAROGHMSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCC[Si](OC)(OC)OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
156247-99-3 | |
Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156247-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40868964 | |
Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,6-Bis(trimethoxysilyl)hexane | |
CAS RN |
87135-01-1 | |
Record name | 1,6-Bis(trimethoxysilyl)hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87135-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087135011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,10,10-tetramethoxy-2,11-dioxa-3,10-disiladodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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